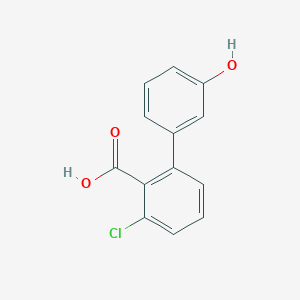
5-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(3-hydroxyphenyl)benzoic acid, 95% (5-Cl-3-HPA-95%) is a chemical compound that is primarily used in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and chloroform. This compound has a variety of applications in the laboratory, including synthesis, chromatography, and spectroscopy. It is also used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
5-Cl-3-HPA-95% is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in chromatography and spectroscopy experiments. In addition, 5-Cl-3-HPA-95% is used in the study of enzyme inhibitors, as it is a potent inhibitor of several enzymes.
Mécanisme D'action
The mechanism of action of 5-Cl-3-HPA-95% is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of certain compounds. It is also believed to act as an antioxidant, as it has been shown to reduce the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
5-Cl-3-HPA-95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. It has also been shown to reduce the production of pro-inflammatory cytokines and to have an anti-inflammatory effect. In addition, it has been shown to have anti-tumor effects in some animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Cl-3-HPA-95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is important to note that 5-Cl-3-HPA-95% can be toxic if ingested, and it should be handled with caution in the laboratory.
Orientations Futures
The potential applications of 5-Cl-3-HPA-95% are numerous. Further research is needed to better understand the mechanism of action and biochemical and physiological effects of this compound. In addition, further research is needed to determine the potential therapeutic applications of this compound. Finally, further research is needed to identify potential new uses for this compound, such as in the synthesis of pharmaceuticals or agrochemicals.
Méthodes De Synthèse
The synthesis of 5-Cl-3-HPA-95% is a multi-step process. The first step involves the reaction of 3-hydroxybenzoic acid and chlorine in the presence of a catalyst. This reaction produces 3-chloro-5-hydroxybenzoic acid, which is then converted to 5-Cl-3-HPA-95% by the addition of a base. This process is usually carried out under anhydrous conditions and requires the use of specialized equipment such as a Schlenk line.
Propriétés
IUPAC Name |
3-chloro-5-(3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUUNPIPJPPYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688707 |
Source


|
| Record name | 5-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-55-2 |
Source


|
| Record name | 5-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














